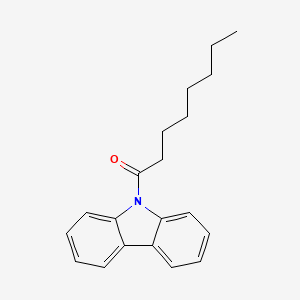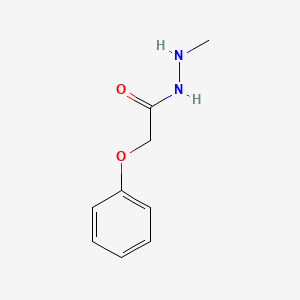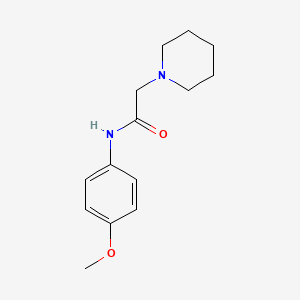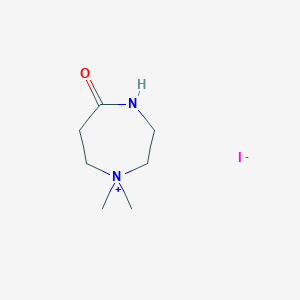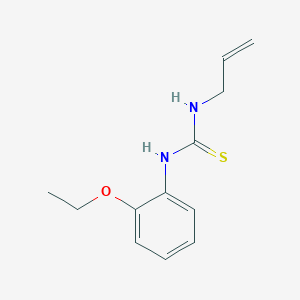![molecular formula C14H18N2O5 B11949657 Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate CAS No. 89137-40-6](/img/structure/B11949657.png)
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate is a chemical compound with a complex structure, often used in various scientific research applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate typically involves multiple steps. One common method includes the reaction of phenylmethoxycarbonyl chloride with 3-aminopropanoic acid, followed by esterification with methanol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and therapeutic treatments.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate include:
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- 3-Methyl-2-[3-(phenylmethoxycarbonylamino)propanoylamino]butanoic acid .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which allows for unique interactions and applications in various fields. Its versatility and potential for modification make it a valuable compound in scientific research .
Eigenschaften
CAS-Nummer |
89137-40-6 |
|---|---|
Molekularformel |
C14H18N2O5 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
methyl 2-[3-(phenylmethoxycarbonylamino)propanoylamino]acetate |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)9-16-12(17)7-8-15-14(19)21-10-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,15,19)(H,16,17) |
InChI-Schlüssel |
SRTRHRPTDAYVJN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)CCNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


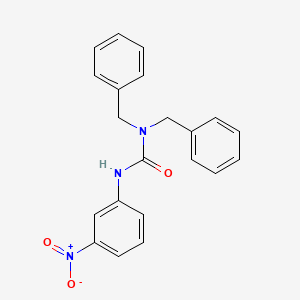

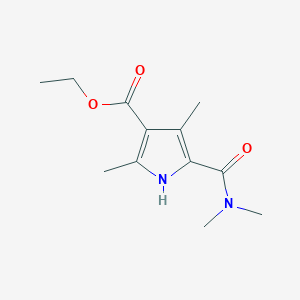

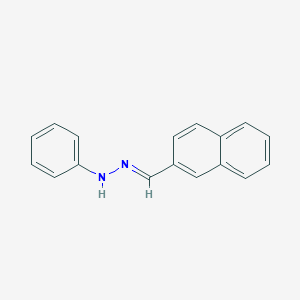
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
